6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile

Description

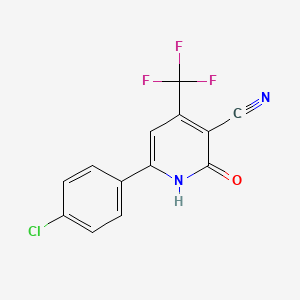

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile (molecular formula: C₁₃H₆ClF₃N₂O) is a nicotinonitrile derivative featuring a hydroxyl group at position 2, a trifluoromethyl group at position 4, and a 4-chlorophenyl substituent at position 4. Its SMILES representation is C1=CC(=CC=C1C2=C(C(=NC(=C2)C(F)(F)F)O)C#N)Cl, and its InChIKey is VEGGJODGVCPKGF-UHFFFAOYSA-N . The compound exhibits a predicted collision cross-section (CCS) of 195.6 Ų for the [M+H]+ ion, critical for mass spectrometry-based identification .

Properties

IUPAC Name |

6-(4-chlorophenyl)-2-oxo-4-(trifluoromethyl)-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6ClF3N2O/c14-8-3-1-7(2-4-8)11-5-10(13(15,16)17)9(6-18)12(20)19-11/h1-5H,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCYUFUYBMMTSDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6ClF3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147381-62-2 | |

| Record name | 6-(4-Chlorophenyl)-1,2-dihydro-2-oxo-4-(trifluoromethyl)-3-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147381-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-(4-CHLOROPHENYL)-2-OXO-4-(TRIFLUOROMETHYL)-1,2-DIHYDRO-3-PYRIDINECARBONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, trifluoroacetic acid, and malononitrile.

Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and malononitrile in the presence of a base, such as sodium ethoxide, to form an intermediate compound.

Cyclization: The intermediate undergoes cyclization with trifluoroacetic acid to form the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

Reduction: The nitro group can be reduced to form an amine derivative.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone or aldehyde, while reduction of the nitro group can yield an amine derivative.

Scientific Research Applications

The compound 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data and case studies.

Structure

This compound is characterized by its unique molecular structure, which includes:

- A chlorophenyl group that enhances its biological activity.

- A trifluoromethyl group that increases lipophilicity and metabolic stability.

- A hydroxyl group that may contribute to its solubility and interaction with biological targets.

Molecular Formula

The molecular formula is , indicating the presence of chlorine, fluorine, and nitrogen atoms which are crucial for its biological activity.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent in various diseases:

- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. Its mechanism of action may involve the inhibition of specific signaling pathways that promote tumor growth .

- Anti-inflammatory Properties : Research indicates that it may modulate inflammatory responses, making it a candidate for treating conditions like rheumatoid arthritis or other inflammatory diseases .

Neurological Applications

The compound has also been explored for neuroprotective effects. It may help in conditions such as Alzheimer's disease by inhibiting neuroinflammation and promoting neuronal survival .

Cardiovascular Research

Preliminary studies suggest that this compound could play a role in cardiovascular health by modulating ion channels associated with cardiac function, potentially offering therapeutic avenues for heart diseases .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In vitro studies demonstrated that this compound significantly inhibited the proliferation of breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways, suggesting a potential role as a chemotherapeutic agent.

Case Study 2: Neuroprotection

A study involving animal models of Alzheimer's disease indicated that administration of the compound resulted in reduced amyloid plaque formation and improved cognitive function. This suggests its potential utility in neurodegenerative disorders .

Case Study 3: Cardiovascular Effects

Research on isolated heart tissues showed that this compound could influence heart rate and contractility, indicating a possible application in treating arrhythmias or heart failure .

Mechanism of Action

The mechanism of action of 6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s hydroxy and trifluoromethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The exact molecular targets and pathways may vary depending on the specific application and context of use. For example, in antimicrobial research, the compound may target bacterial enzymes or cell membranes, while in anticancer research, it may interfere with cellular signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2

The hydroxyl group at position 2 is a key functional group influencing reactivity and intermolecular interactions. Structural analogs with modifications at this position include:

Key Observations :

Modifications in the Core Structure

Trifluoromethyl Group Retention

All analogs retain the trifluoromethyl group at position 4, a hallmark for metabolic stability and lipophilicity. However, substituent changes at other positions modulate these properties:

- 6-(4-Chlorophenyl)-2-methylthio-4-(trifluoromethyl)pyrimidine : Replaces the hydroxyl group with a methylthio (-SMe) group. The shorter alkyl chain may enhance membrane permeability compared to bulkier substituents .

Chlorophenyl Position Isomerism

- 6-(3-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile: The chlorine atom shifts to the meta position on the phenyl ring. This minor structural change could alter steric and electronic interactions with biological targets .

Research Findings and Trends

Impact of Substituents on Physicochemical Properties

- Hydroxyl Group : Enhances hydrogen-bonding capacity, critical for target engagement in enzyme inhibition.

- Trifluoromethyl Group : Contributes to high electronegativity and resistance to oxidative metabolism .

- Bulkier Substituents : Increase molecular weight but may reduce bioavailability due to poor solubility .

Biological Activity

6-(4-Chlorophenyl)-2-hydroxy-4-(trifluoromethyl)nicotinonitrile is a compound of significant interest due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C13H6ClF3N2O

- SMILES : C1=CC(=CC=C1C2=CC(=C(C(=O)N2)C#N)C(F)(F)F)Cl

- InChIKey : GCYUFUYBMMTSDV-UHFFFAOYSA-N

Research has indicated that compounds similar to this compound may interact with specific biological targets, including viral replication processes and cellular signaling pathways. The compound's structural characteristics suggest potential interactions with enzymes involved in nucleic acid synthesis and tumor proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antiviral Activity

- Preliminary studies suggest that compounds with similar structures exhibit antiviral properties by inhibiting viral DNA replication. For instance, derivatives have shown efficacy against human adenovirus (HAdV), with selectivity indexes exceeding 100, indicating a favorable therapeutic window compared to existing antiviral agents like niclosamide .

-

Anticancer Properties

- Various studies have tested the antiproliferative effects of related compounds on cancer cell lines. For example, certain derivatives demonstrated IC50 values in the low micromolar range against multiple cancer types, including prostate and lung cancer cells. These compounds often induce cell cycle arrest and apoptosis through mechanisms involving tubulin polymerization inhibition .

- Enzyme Inhibition

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Study on Antiviral Activity : A study highlighted that certain substituted phenyl derivatives exhibited significant antiviral activity against HAdV with an IC50 of 0.27 µM and low cytotoxicity (CC50 = 156.8 µM), demonstrating their potential as effective antiviral agents .

- Antiproliferative Activity : A review discussed various molecular hybrids and their structure-activity relationships (SAR). Compounds tested against human cancer cell lines showed promising results, with some achieving IC50 values as low as 0.011 µM against gastric adenocarcinoma cells, indicating strong antiproliferative effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Antiviral | HAdV | 0.27 | Inhibition of DNA replication |

| Anticancer | A549 (Lung Cancer) | 0.011 | Tubulin polymerization inhibition |

| Anticancer | DU-145 (Prostate Cancer) | 0.054 | Induction of apoptosis |

Table 2: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 292.64 g/mol |

| LogP | 3.45 |

| Solubility | Moderate in organic solvents |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.